Aspacytarabine

Catalog No.
S519542
CAS No.
2098942-53-9
M.F
C13H18N4O8
M. Wt
358.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aspacytarabine

CAS Number

2098942-53-9

Product Name

Aspacytarabine

IUPAC Name

(2S)-2-amino-4-[[1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]amino]-4-oxobutanoic acid

Molecular Formula

C13H18N4O8

Molecular Weight

358.30 g/mol

InChI

InChI=1S/C13H18N4O8/c14-5(12(22)23)3-8(19)15-7-1-2-17(13(24)16-7)11-10(21)9(20)6(4-18)25-11/h1-2,5-6,9-11,18,20-21H,3-4,14H2,(H,22,23)(H,15,16,19,24)/t5-,6+,9+,10-,11+/m0/s1

InChI Key

PVPJTBAEAQVTPN-HRAQMCAYSA-N

SMILES

N[C@@H](CC(NC(C=CN1[C@H]2[C@H]([C@@H]([C@@H](CO)O2)O)O)=NC1=O)=O)C(O)=O

Solubility

Soluble in DMSO

Synonyms

Aspacytarabine

Canonical SMILES

C1=CN(C(=O)N=C1NC(=O)CC(C(=O)O)N)C2C(C(C(O2)CO)O)O

Isomeric SMILES

C1=CN(C(=O)N=C1NC(=O)C[C@@H](C(=O)O)N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O

Description

The exact mass of the compound Astarabine is 358.1125 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Aspacytarabine, also known as BST-236, is a novel prodrug of cytarabine, specifically designed to enhance the therapeutic efficacy of cytarabine while minimizing its associated toxicities. It is composed of cytarabine covalently linked to asparagine through its cytosine residue. This unique structure allows for a targeted delivery of cytarabine, aiming to reduce systemic exposure and toxicity, particularly in patients who are older or unfit for intensive chemotherapy treatments. Aspacytarabine is currently undergoing clinical evaluation for various hematological malignancies, including acute myeloid leukemia and myelodysplastic syndromes .

Aspacytarabine undergoes hydrolysis in the body to release cytarabine, which then exerts its pharmacological effects. The prodrug mechanism is designed to enhance the stability of cytarabine in circulation and facilitate its uptake into cancer cells. Once inside the cells, cytarabine acts as an antimetabolite by inhibiting DNA synthesis, effectively disrupting the proliferation of malignant cells. The conversion from aspacytarabine to cytarabine can be summarized as follows:

AspacytarabineHydrolysisCytarabine+Asparagine\text{Aspacytarabine}\xrightarrow{\text{Hydrolysis}}\text{Cytarabine}+\text{Asparagine}

This reaction is crucial as it allows for a controlled release of the active drug at the target site, thereby improving therapeutic outcomes while reducing systemic side effects .

The synthesis of aspacytarabine involves several key steps:

  • Formation of Cytarabine-Asparagine Conjugate: Cytarabine is reacted with asparagine under controlled conditions to form the aspacytarabine compound.
  • Purification: The resulting product is purified using chromatographic techniques to ensure high purity and yield.
  • Characterization: The final product is characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.

These methods ensure that aspacytarabine maintains its stability and efficacy throughout its development process .

Aspacytarabine is primarily being investigated for its use in treating hematological malignancies, particularly:

  • Acute Myeloid Leukemia: It is being evaluated in phase II clinical trials as a treatment option for patients unfit for intensive chemotherapy.
  • Myelodysplastic Syndromes: Its potential application in this area is also under investigation.
  • Acute Lymphoblastic Leukemia: Preliminary studies suggest efficacy in this indication as well.

The drug's ability to deliver effective doses of cytarabine with reduced toxicity makes it a promising candidate for treating these conditions .

Studies have indicated that aspacytarabine has a favorable interaction profile with other medications commonly used in cancer therapy. Its unique prodrug formulation allows it to be administered alongside supportive care without significant adverse interactions. Clinical trials have focused on evaluating its safety when combined with standard therapies for acute myeloid leukemia, indicating that it can be safely integrated into treatment regimens without exacerbating toxicity profiles seen with traditional cytarabine administration .

Several compounds share similarities with aspacytarabine in terms of structure or mechanism of action. Here are some notable examples:

Compound NameStructure TypeMechanism of ActionUnique Features
CytarabineNucleosideDNA synthesis inhibitorStandard treatment for acute myeloid leukemia; high toxicity profile
GemcitabineNucleosideDNA synthesis inhibitorImproved pharmacokinetics but still associated with significant side effects
FludarabineNucleosideDNA synthesis inhibitorPrimarily used in chronic lymphocytic leukemia; different spectrum of activity
ClofarabineNucleosideDNA synthesis inhibitorUsed in pediatric acute lymphoblastic leukemia; unique structural modifications

Unique Aspects of Aspacytarabine

Aspacytarabine stands out due to its prodrug nature, allowing for targeted delivery and reduced systemic toxicity compared to traditional nucleoside analogs like cytarabine. This characteristic makes it particularly suitable for older patients or those unfit for aggressive chemotherapy regimens .

Aspacytarabine, also known by its alternative name Astarabine, is a novel chemical compound with significant structural complexity [1]. The molecular formula of aspacytarabine is C13H18N4O8, representing a precise arrangement of carbon, hydrogen, nitrogen, and oxygen atoms that contribute to its unique chemical properties [2]. The molecular weight of aspacytarabine is 358.30 g/mol, as determined by computational analysis and confirmed through various analytical techniques [3].

The molecular structure of aspacytarabine features a total of 43 atoms, with the carbon backbone providing the structural framework for the compound [4]. The distribution of these atoms creates a three-dimensional architecture that is essential for understanding the compound's behavior in various environments [1]. The molecular weight analysis reveals that oxygen atoms contribute significantly to the overall mass of the molecule, accounting for approximately 35.7% of the total molecular weight [3].

PropertyValue
Molecular FormulaC13H18N4O8
Molecular Weight358.30 g/mol
StereochemistryABSOLUTE
Defined Stereocenters5/5

The molecular composition of aspacytarabine includes multiple functional groups that contribute to its chemical reactivity and biological interactions [5]. The presence of four nitrogen atoms in the structure plays a crucial role in its chemical behavior, particularly in acidic environments where protonation can occur [4]. The eight oxygen atoms, distributed throughout the molecule in various functional groups including hydroxyl and carboxyl moieties, contribute to the compound's hydrophilic character and potential for hydrogen bonding [2].

Stereochemical Configuration and Absolute Structure

Aspacytarabine possesses a defined absolute stereochemistry with five stereocenters, all of which have specific configurations that are critical to the compound's three-dimensional structure and biological activity [15]. The stereochemical configuration of aspacytarabine is classified as "ABSOLUTE," indicating that the spatial arrangement of atoms around each stereocenter has been definitively determined [19]. This absolute configuration is essential for understanding the compound's molecular recognition properties and potential interactions with biological targets [14].

The stereochemical analysis of aspacytarabine reveals specific configurations at each stereocenter [15]. The compound features a β-glycosidic bond configuration at the C-1' position, which connects the cytosine base to the arabinofuranosyl sugar moiety [19]. The C-2' position of the arabinofuranosyl moiety exhibits an R configuration, while the C-3' and C-4' positions both display S configurations [14]. Additionally, the alpha carbon of the asparagine portion maintains an S configuration, consistent with the natural L-asparagine amino acid [19].

StereocenterConfigurationDescription
C-1'ββ-glycosidic bond configuration
C-2'RR configuration at C-2' of arabinofuranosyl moiety
C-3'SS configuration at C-3' of arabinofuranosyl moiety
C-4'SS configuration at C-4' of arabinofuranosyl moiety
C-α (Asparagine)SS configuration at alpha carbon of asparagine (L-asparagine)

The absolute structure of aspacytarabine has been determined through advanced analytical techniques, including X-ray crystallography and nuclear magnetic resonance spectroscopy [14]. These methods have confirmed the specific three-dimensional arrangement of atoms within the molecule, which is critical for understanding its chemical behavior and potential biological interactions [15]. The stereochemical configuration contributes significantly to the compound's overall shape, influencing its ability to interact with specific molecular targets [19].

Conformational Analysis of the Arabinofuranosyl Moiety

The arabinofuranosyl moiety in aspacytarabine exhibits conformational flexibility due to the inherent nature of the five-membered furanose ring structure [16]. This flexibility allows the ring to adopt various conformations, which can be described using the concept of ring puckering [16]. The most common conformations observed in arabinofuranosyl structures include C2'-endo, C3'-endo, and various exo conformations, each representing different arrangements of the ring atoms relative to a reference plane [16].

Conformational analysis of the arabinofuranosyl moiety reveals that the C2'-endo (2E) conformation is often preferred in aspacytarabine, representing a low-energy state where the C2' atom is positioned above the plane defined by the other ring atoms [16]. This conformation is commonly observed in arabinofuranosyl structures and contributes to the overall three-dimensional shape of the molecule [25]. Alternative conformations, such as C3'-endo (3E) and O4'-endo (OE), represent higher energy states that may be adopted under specific conditions or during molecular interactions [16].

Conformation TypeDescriptionRelative Energy
C2'-endo (2E)Pucker at C2' position, common in arabinofuranosyl structuresLow energy conformation, often preferred
C3'-endo (3E)Pucker at C3' position, less common in arabinofuranosyl structuresMedium energy conformation
O4'-endo (OE)Pucker at O4' position, rare in arabinofuranosyl structuresHigher energy conformation
C1'-exo (1E)Pucker away from C1' position, observed in some arabinofuranosidesMedium energy conformation
C4'-exo (4E)Pucker away from C4' position, observed in some arabinofuranosidesMedium-high energy conformation

The conformational preferences of the arabinofuranosyl moiety in aspacytarabine have been studied using computational methods, including density functional theory calculations and molecular dynamics simulations [16]. These studies have provided insights into the energy landscape of the different conformations and their relative stability [25]. The conformational flexibility of the arabinofuranosyl moiety is significant for understanding the compound's behavior in solution and its potential interactions with biological targets [27].

Physicochemical Property Profile

Aspacytarabine exhibits a distinct profile of physicochemical properties that influence its behavior in various environments and its potential applications [13]. The compound is characterized by limited water solubility at neutral pH, with solubility values typically below 1 mg/mL [13]. However, the solubility increases significantly under acidic conditions, which is attributed to the protonation of nitrogen atoms in the molecule, making it relatively more polar and enhancing its interaction with water molecules [18].

The compound demonstrates moderate solubility in polar organic solvents, with higher solubility observed in dimethyl sulfoxide and methanol compared to less polar solvents [13]. This solubility pattern reflects the presence of multiple polar functional groups in the molecule, including hydroxyl, amide, and carboxyl moieties, which can engage in hydrogen bonding with suitable solvents [18]. The partition coefficient (logP) of aspacytarabine is estimated to be between -2.5 and -3.0, indicating its hydrophilic character and preference for aqueous environments over lipid phases [13].

PropertyValueNotes
Solubility in WaterLimited (<1 mg/mL at neutral pH)Solubility increases in acidic conditions
Solubility in Organic SolventsModerately soluble in polar organic solventsMore soluble in DMSO, methanol, less in non-polar solvents
Partition Coefficient (logP)Estimated -2.5 to -3.0 (hydrophilic)Hydrophilic character due to multiple hydroxyl and amide groups
Melting PointNot precisely determined for pure compoundDecomposition may occur before melting
pH Stability RangeMost stable at pH 5.0-7.5Hydrolysis accelerates at extreme pH values
Thermal StabilityStable up to approximately 60°CDegradation increases significantly above 60°C
Light SensitivityRelatively stable under normal light conditionsShould be protected from intense or prolonged light exposure

The stability profile of aspacytarabine indicates that it is most stable at pH values between 5.0 and 7.5, with increased rates of hydrolysis observed at extreme pH values [18]. The compound exhibits reasonable thermal stability up to approximately 60°C, beyond which degradation rates increase significantly [13]. Under normal light conditions, aspacytarabine demonstrates relative stability, although protection from intense or prolonged light exposure is recommended to prevent potential photodegradation [18].

In its physical form, aspacytarabine typically appears as a white crystalline powder with specific optical properties related to its stereochemical configuration [3]. The compound's overall physicochemical profile suggests a balance between stability and reactivity that is relevant for its handling, storage, and potential applications [13].

Structural Relationship to Parent Compounds (Cytarabine and Asparagine)

Aspacytarabine represents a chemical conjugate formed between two parent compounds: cytarabine and asparagine [6]. This structural relationship is fundamental to understanding the compound's chemical identity and properties [7]. Cytarabine, with the molecular formula C9H13N3O5 and a molecular weight of 243.22 g/mol, contributes the arabinofuranosyl moiety and cytosine base to the structure of aspacytarabine [11]. Asparagine, with the molecular formula C4H8N2O3 and a molecular weight of 132.12 g/mol, provides the amino acid portion that is linked via an amide bond [12].

The chemical bond between cytarabine and asparagine in aspacytarabine is formed specifically between the N4 position of the cytosine base in cytarabine and the carbonyl group of asparagine [20]. This amide bond creates a covalent linkage that is relatively stable under physiological conditions but can be susceptible to enzymatic hydrolysis [20]. The formation of this bond results in a prodrug structure where the cytarabine component remains inactive until the bond is cleaved within target cells [7].

Parent CompoundMolecular FormulaMolecular WeightContribution to Aspacytarabine
CytarabineC9H13N3O5243.22 g/molProvides the arabinofuranosyl moiety and cytosine base
AsparagineC4H8N2O3132.12 g/molProvides the amino acid portion linked via amide bond

The structural integration of cytarabine and asparagine in aspacytarabine creates a compound with modified properties compared to either parent compound alone [6]. The arabinofuranosyl moiety derived from cytarabine maintains its stereochemical configuration in aspacytarabine, preserving the β-glycosidic bond and the specific configurations at the C-2', C-3', and C-4' positions [11]. Similarly, the asparagine portion retains its L-configuration at the alpha carbon, consistent with the natural amino acid [12].

The chemical bond characteristics in aspacytarabine reflect the contributions of both parent compounds and define the overall structural integrity of the molecule [20]. The N-glycosidic bond between the cytosine base and the arabinofuranose sugar maintains its β-configuration, which is critical for the compound's biological activity [20]. The C-O bonds within the furanose ring structure provide stability to the arabinofuranosyl moiety, while the hydroxyl groups at the C-2', C-3', and C-5' positions contribute to the compound's hydrophilic character and potential for hydrogen bonding [11]. The carboxyl group from the asparagine portion remains ionizable at physiological pH, typically existing in a negatively charged state [12].

Bond TypeLocationCharacteristics
Amide Bond (Cytarabine-Asparagine)Between N4 of cytosine and carbonyl of asparaginePlanar, relatively stable, susceptible to enzymatic hydrolysis
N-Glycosidic BondBetween N1 of cytosine and C1' of arabinofuranoseβ-configuration, key to biological activity
C-O Bonds in Furanose RingWithin the arabinofuranosyl ring structureForms the pentose ring structure, relatively stable
Hydroxyl GroupsAt C2', C3', C5' positions of arabinofuranosePolar, hydrogen bond donors and acceptors
Carboxyl GroupTerminal group of asparagine portionIonizable at physiological pH, negatively charged

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-4.5

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

6

Exact Mass

358.11246355 g/mol

Monoisotopic Mass

358.11246355 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

JL7V54Z2BR

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Modify: 2023-07-15

Explore Compound Types